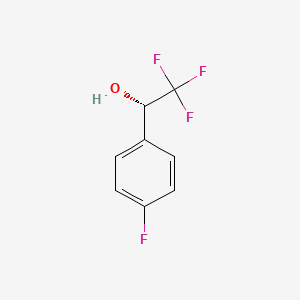
2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride
Vue d'ensemble
Description
2-(Pyridin-2-yloxy)ethan-1-amine dihydrochloride, also known as 2-Pyridylethanamine dihydrochloride (2-PEA-DHC), is a novel compound with potential applications in scientific research. It is a member of the pyridine-based family of compounds and has a wide range of biochemical and physiological effects. It is an interesting compound to study due to its ability to interact with various neurotransmitters and receptors, as well as its ability to modulate physiological and biochemical processes.
Applications De Recherche Scientifique
2-PEA-DHC has a wide range of potential applications in scientific research. It has been used to study the effects of various neurotransmitters and receptors on physiological and biochemical processes. It has also been used to study the effects of various drugs on these processes. Additionally, 2-PEA-DHC has been used to study the effects of various environmental toxins on biochemical and physiological processes.
Mécanisme D'action
2-PEA-DHC acts on various neurotransmitters and receptors in the body. It binds to and modulates the activity of various receptors, including serotonin, dopamine, and norepinephrine receptors. It also modulates the activity of various enzymes, including monoamine oxidase, acetylcholinesterase, and catechol-O-methyltransferase. Additionally, 2-PEA-DHC modulates the activity of various ion channels, including calcium, potassium, and sodium channels.
Biochemical and Physiological Effects
2-PEA-DHC has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters and receptors, enzymes, and ion channels. It has also been shown to modulate the release of various hormones, including serotonin, dopamine, and norepinephrine. Additionally, 2-PEA-DHC has been shown to modulate various metabolic processes, including glucose metabolism, lipid metabolism, and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-PEA-DHC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized in large quantities. Additionally, it is a relatively stable compound, and can be stored for long periods of time without significant degradation. However, 2-PEA-DHC also has several limitations for use in laboratory experiments. It is a relatively weak compound, and its effects may not be significant in some experiments. Additionally, it is a relatively slow-acting compound, and its effects may not be immediate.
Orientations Futures
2-PEA-DHC has potential applications in a wide range of scientific research areas. It could be used to study the effects of various drugs on biochemical and physiological processes. Additionally, it could be used to study the effects of various environmental toxins on biochemical and physiological processes. Furthermore, it could be used to study the effects of various neurotransmitters and receptors on biochemical and physiological processes. Finally, it could be used to study the effects of various metabolic processes on biochemical and physiological processes.
Propriétés
IUPAC Name |
2-pyridin-2-yloxyethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSRTMNJIGTGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yloxy)ethanamine dihydrochloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)



![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)

